molecular formula C15H10N4 B2490800 5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline CAS No. 1356783-28-2

5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline

Cat. No.: B2490800
CAS No.: 1356783-28-2
M. Wt: 246.273
InChI Key: LUZPBFZOFCVALB-UHFFFAOYSA-N
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Description

5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline is a complex organic compound with a molecular weight of 246.27 g/mol . This compound is characterized by its unique structure, which includes an imidazo[4,5-c]pyridine moiety fused with a dihydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[4,5-c]pyridine core . The final step involves the fusion of this core with a quinoline derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(3H-imidazo[4,5-c]pyridin-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c1-3-11(10-4-2-7-17-12(10)5-1)15-18-13-6-8-16-9-14(13)19-15/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDFIDQGYFFAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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